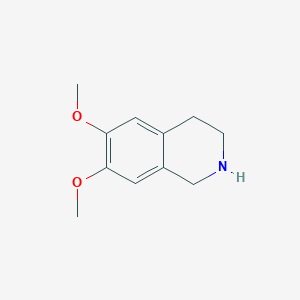
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, also known as Heliamine, is an isoquinoline that is 1,2,3,4-tetrahydroisoquinoline substituted by methoxy groups at positions 6 and 7 . It has a role as a plant metabolite and is a member of isoquinolines, an aromatic ether, a diether, and an isoquinoline alkaloid . It is functionally related to a norsalsolinol .
Synthesis Analysis
The synthesis of this compound has been achieved through various methods. One approach involves the Petasis reaction and Pomeranz-Fritsch-Bobbitt cyclization . Another method involves the synthesis of a new series of this compound derivatives and evaluating their affinities for both sigma-1 and sigma-2 receptors .Molecular Structure Analysis
The molecular formula of this compound is C11H15NO2 . The IUPAC name is this compound . The InChI is InChI=1S/C11H15NO2/c1-13-10-5-8-3-4-12-7-9 (8)6-11 (10)14-2/h5-6,12H,3-4,7H2,1-2H3 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 193.24 g/mol . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Enantioselective Synthesis
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline has been utilized in enantioselective syntheses. For example, its deprotonation allows for the preparation of various alkaloids. Notably, it has been employed in the synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids, which have diverse pharmacological applications (Blank & Opatz, 2011).
Pharmacological Activity
This compound shows promise in pharmacology due to its analgesic and anti-inflammatory properties. Studies have demonstrated its effectiveness in various doses, highlighting its potential as a non-narcotic analgesic (Rakhmanova et al., 2022). Additionally, its derivatives have been explored for anticonvulsant effects in animal models of epilepsy, further expanding its scope in pharmacological research (Gitto et al., 2010).
Chemical Synthesis and Modification
In chemical synthesis, this compound has been a focus for developing novel methods and derivatives. It has been used in dynamic kinetic enzymatic hydrolysis for the synthesis of enantiomers, showcasing its versatility in stereochemistry (Paál et al., 2008). Moreover, studies have also been dedicated to evaluating the local anesthetic activity and acute toxicity of its derivatives, which is crucial for its potential medicinal applications (Azamatov et al., 2023).
Miscellaneous Applications
The compound has diverse applications, including its use in psychopharmacological studies and in understanding the structure-activity relationship in various therapeutic areas. Its role in deconstructing specific moieties to differentiate between receptor affinities and activities has also been a significant area of study (Pati et al., 2015).
Mechanism of Action
Target of Action
The primary target of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is the sigma-2 receptor . This receptor has been extensively studied for its role in tumor imaging and cancer therapeutics .
Mode of Action
This compound interacts with the sigma-2 receptor, demonstrating high affinities and selectivities
Biochemical Pathways
It is known that sigma-2 receptor selective ligands, like this compound, have been used to study pharmacological functions, tumor imaging, and cancer therapeutics .
Result of Action
It is known that compounds with similar structures have been used extensively as study tools in various tumor imaging and therapy .
Future Directions
Future research directions could include the synthesis of new series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives and evaluating their affinities for both sigma-1 and sigma-2 receptors . Additionally, the compound could be further explored for its potential in tumor imaging and therapy .
Biochemical Analysis
Biochemical Properties
It is known that tetrahydroisoquinolines can interact with various enzymes and proteins
Cellular Effects
It is known that tetrahydroisoquinolines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that tetrahydroisoquinolines can exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
properties
IUPAC Name |
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2/h5-6,12H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIXWJHURKEBMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNCCC2=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2328-12-3 (mono-hydrochloride) | |
| Record name | Heliamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70169835 | |
| Record name | Heliamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1745-07-9 | |
| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1745-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heliamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heliamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula is C11H15NO2, and the molecular weight is 193.24 g/mol.
A: Yes, studies commonly characterize 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives using Infrared (IR), 1H NMR, and 13C NMR spectroscopy. [, , ]
A: Research indicates that substitutions at the 1-aryl position significantly influence the pharmacological activity of this compound. For example, introducing a 4'-dimethylaminophenyl group at the 1-position resulted in a compound with pronounced analgesic and anti-inflammatory activity. [] Furthermore, replacing the aromatic spacer in anthranilamide MDR modulators with alkyl chains of varying lengths, including those containing this compound, impacted their potency as P-glycoprotein (P-gp) inhibitors. []
A: Studies using 4,6,8-trihydroxy-, 6,7-dihydroxy- and this compound derivatives revealed that modifications to these substituents affect interactions with β2-adrenergic receptors. Thin-layer chromatography (TLC) analyses using β2-agonistic and antagonistic interaction models demonstrated this relationship. []
A: Research suggests that derivatives of this compound, specifically 2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, act as noncompetitive antagonists of AMPAR (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor). This interaction is believed to contribute to their anticonvulsant properties. []
A: While the precise mechanism is still under investigation, studies have demonstrated its efficacy in models of thermal and chemical pain, as well as in acute inflammatory arthritis. In a study using the carrageenan-induced paw edema model in rats, 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibited potent anti-inflammatory effects, even surpassing the activity of diclofenac sodium. []
A: Research on the "funny" If current channel inhibitor (−)-N-{2-[(R)-3-(this compound-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758) and its metabolites provides insights into the ADME of this class of compounds. Studies suggest that YM758 is primarily taken up into hepatocytes via organic anion-transporting polypeptide 1B1 (OATP1B1) and excreted into the bile via multidrug resistance protein 1 (MDR1). [] Additionally, studies in rats revealed extensive accumulation and long-term retention of radioactivity in the eyeballs (uveal tract) and thoracic aorta after oral administration of 14C-YM758. [, , ]
A: Yes, several studies have demonstrated the efficacy of these compounds in various animal models. For instance, 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibited significant analgesic and anti-inflammatory effects in rodent models of pain and inflammation. [] Furthermore, researchers have explored the anticonvulsant properties of related compounds, such as 2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, using in vivo models of epilepsy. []
A: Research on compounds like 1-(4-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (F-24), 1-(2-chloro4,5-methylenedioxyphenyl)-2-hydroxyethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (N-14) and 1-(2-chloro-4,5-methylenedioxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (F-14) revealed their negative inotropic effects on papillary muscle contraction. These effects were attributed to their interaction with β-adrenergic receptors, protein kinase C, and ryanodine receptors. []
A: Yes, researchers have employed computational techniques like docking studies and QSAR modeling to investigate the structure-activity relationships of these compounds. For instance, docking studies were used to understand the binding affinity of a this compound-3-carboxylic acid derivative towards caspase-3 and 8 enzymes, ultimately informing its potential as an antiproliferative agent. [] Additionally, QSAR analysis, combined with TLC data, has been used to evaluate the β2-adrenergic activity of various this compound derivatives. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





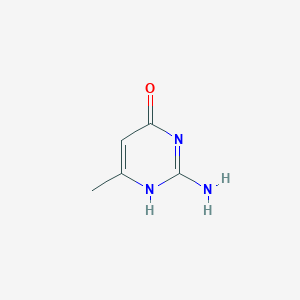
![benzhydryl (6R,7R)-3-methyl-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B160898.png)

![ethyl 1H-benzo[d]imidazole-2-carboxylate](/img/structure/B160902.png)
![2-Methyl-5,7-dihydrofuro[3,4-b]pyridine](/img/structure/B160903.png)


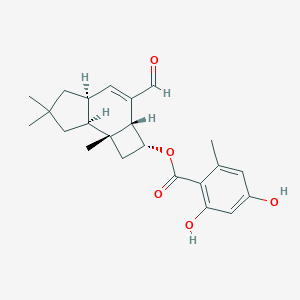

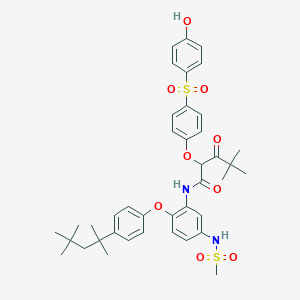
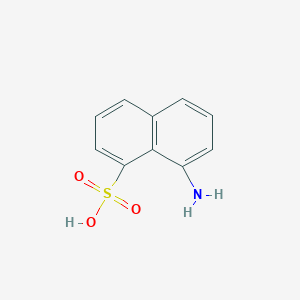
![(17Z,21Z)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,4,9,29-pentahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid](/img/structure/B160914.png)